Cas no 2228504-38-7 (2-(4-fluorophenyl)-5-(nitromethyl)furan)

2-(4-Fluorophenyl)-5-(nitromethyl)furan is a fluorinated furan derivative characterized by the presence of a nitromethyl group at the 5-position and a 4-fluorophenyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The electron-withdrawing fluorophenyl group enhances reactivity, while the nitromethyl functionality offers potential for further functionalization, such as reduction to amines or conversion to other nitrogen-containing moieties. Its structural features make it valuable for constructing complex heterocyclic frameworks. The compound exhibits moderate stability under standard conditions, facilitating handling in synthetic applications. Care should be taken during storage due to the nitro group's potential sensitivity.
2-(4-fluorophenyl)-5-(nitromethyl)furan structure
2228504-38-7 structure
Product Name:2-(4-fluorophenyl)-5-(nitromethyl)furan
CAS No:2228504-38-7
MF:C11H8FNO3
MW:221.184526443481
CID:6376501
PubChem ID:165696143
Update Time:2025-10-30

2-(4-fluorophenyl)-5-(nitromethyl)furan Chemical and Physical Properties

Names and Identifiers

    • 2-(4-fluorophenyl)-5-(nitromethyl)furan
    • 2228504-38-7
    • EN300-1749028
    • Inchi: 1S/C11H8FNO3/c12-9-3-1-8(2-4-9)11-6-5-10(16-11)7-13(14)15/h1-6H,7H2
    • InChI Key: XTTAGCCIFQWZOJ-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=CC=C(C[N+](=O)[O-])O1

Computed Properties

  • Exact Mass: 221.04882128g/mol
  • Monoisotopic Mass: 221.04882128g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 59Ų

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Additional information on 2-(4-fluorophenyl)-5-(nitromethyl)furan

Introduction to 2-(4-fluorophenyl)-5-(nitromethyl)furan (CAS No: 2228504-38-7)

2-(4-fluorophenyl)-5-(nitromethyl)furan, identified by the Chemical Abstracts Service Number (CAS No) 2228504-38-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound features a furan ring substituted with a 4-fluorophenyl group and a nitromethyl moiety at the 5-position, making it a structurally intriguing molecule with potential applications in drug discovery and synthetic chemistry.

The structural framework of 2-(4-fluorophenyl)-5-(nitromethyl)furan combines the unique electronic properties of the furan ring with the electron-withdrawing effects of the nitro group and the electron-donating influence of the fluorine atom. Such a combination can lead to a variety of chemical reactivities and interactions, which are of great interest to researchers exploring novel pharmacophores. The presence of both aromatic and heterocyclic components in this molecule also makes it a versatile scaffold for further derivatization and functionalization.

In recent years, there has been growing interest in furan derivatives due to their broad spectrum of biological activities. Furan-based compounds have been investigated for their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. The introduction of substituents such as fluorine and nitro groups can modulate these biological properties, enhancing both potency and selectivity. Specifically, the 4-fluorophenyl group can improve metabolic stability and binding affinity, while the nitromethyl group can serve as a handle for further chemical transformations or as a pharmacophoric element in its own right.

One of the most compelling aspects of 2-(4-fluorophenyl)-5-(nitromethyl)furan is its potential utility in medicinal chemistry. The nitro group is particularly noteworthy, as it can be reduced to an amine under appropriate conditions, providing a pathway to introduce amine-containing pharmacophores into the molecule. This transformation is highly valuable in drug development, as amines are common motifs in bioactive molecules. Additionally, the fluorine atom at the para position relative to the nitro group can influence electronic distribution and steric interactions, further tailoring the compound's biological profile.

Recent studies have highlighted the importance of fluorinated aromatic compounds in medicinal chemistry. Fluorine atoms can enhance binding affinity to biological targets by improving lipophilicity and reducing metabolic degradation. The 4-fluorophenyl substituent in 2-(4-fluorophenyl)-5-(nitromethyl)furan is expected to contribute to these effects, making it an attractive building block for designing novel therapeutic agents. Furthermore, the furan ring itself is known for its ability to engage in hydrogen bonding and π-stacking interactions, which can be exploited to optimize drug-receptor binding.

The synthesis of 2-(4-fluorophenyl)-5-(nitromethyl)furan represents an interesting challenge for organic chemists. Given its structural complexity, multiple synthetic routes could be envisioned, each with its own advantages and limitations. For instance, one approach might involve Friedel-Crafts acylation or alkylation of 4-fluorobenzaldehyde followed by condensation with appropriate reagents to introduce the furan ring. Alternatively, nucleophilic substitution reactions could be employed to install the nitromethyl group at the 5-position of the furan ring. The choice of synthetic strategy would depend on factors such as yield, scalability, and purity requirements.

In terms of applications, 2-(4-fluorophenyl)-5-(nitromethyl)furan could serve as an intermediate in the preparation of more complex molecules with tailored biological activities. Its unique structural features make it a promising candidate for further exploration in areas such as oncology, where targeted inhibition of specific enzymes or receptors is crucial for effective therapy. Additionally, its potential role as a scaffold for designing kinase inhibitors or other enzyme-targeting agents remains an avenue worth investigating.

The use of computational methods has become increasingly important in modern drug discovery, allowing researchers to predict biological activity and optimize molecular structures before conducting experimental validation. In this context, 2-(4-fluorophenyl)-5-(nitromethyl)furan could be subjected to molecular docking studies to identify potential binding interactions with therapeutic targets. Such simulations could provide valuable insights into how modifications at different positions within the molecule might affect its biological efficacy.

The safety profile of 2-(4-fluorophenyl)-5-(nitromethyl)furan is another critical consideration. While this compound may not be classified as hazardous under standard definitions, its reactivity must be carefully managed during synthesis and handling. Standard laboratory practices should be followed to ensure safe usage, including proper ventilation, personal protective equipment (PPE), and adherence to good laboratory practices (GLP). As with any chemical substance used in research or industrial settings, thorough characterization through spectroscopic techniques (e.g., NMR spectroscopy) is essential to confirm purity and identity.

The future prospects for 2-(4-fluorophenyl)-5-(nitromethyl)furan are promising given its structural features and potential applications. Continued research into its biological activity will likely uncover new therapeutic uses or refine existing ones. Collaborative efforts between synthetic chemists and biologists will be key to translating this compound from a laboratory curiosity into a viable candidate for clinical development or industrial application.

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